molecular formula C15H14N4O4S B2888170 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide CAS No. 2034602-92-9

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide

Cat. No.: B2888170
CAS No.: 2034602-92-9
M. Wt: 346.36
InChI Key: QHZHERXMIPDUKH-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide: is a complex organic compound known for its diverse applications in scientific research. Its intricate structure comprises a thienopyrimidine core, an ethyl bridge, and a nicotinamide moiety, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-23-13-9(3-2-5-17-13)12(20)16-6-7-19-14(21)11-10(4-8-24-11)18-15(19)22/h2-5,8H,6-7H2,1H3,(H,16,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZHERXMIPDUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide typically involves multi-step organic reactions. Key steps include the formation of the thienopyrimidine ring system, followed by the attachment of the ethyl linker and the subsequent coupling with 2-methoxynicotinamide. Reaction conditions often involve the use of reagents such as acyl chlorides, amines, and catalytic agents under controlled temperatures and solvents like dichloromethane or DMF.

Industrial production methods: Scaling up the synthesis for industrial purposes may require optimization of reaction conditions for higher yield and purity. This could involve continuous flow chemistry techniques or using automated synthesis reactors to streamline the process.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound can participate in a variety of chemical reactions, including oxidation, reduction, substitution, and condensation.

  • Oxidation: Oxidizing agents can modify its functional groups, particularly affecting the thienopyrimidine core.

  • Substitution: Nucleophilic and electrophilic substitution reactions can modify the nicotinamide ring, introducing new functional groups or moieties.

  • Condensation: It can engage in condensation reactions to form more complex molecules or polymers.

Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon. Reaction conditions often require specific temperatures, pressures, and solvents tailored to the desired reaction pathway.

Major products formed from these reactions: The primary products depend on the reaction type but may include modified thienopyrimidine derivatives, nicotinamide analogs, and complex multi-functional molecules.

Scientific Research Applications

In chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, valuable in the study of reaction mechanisms and synthetic pathways.

In biology and medicine: Its structural features allow it to interact with specific enzymes and receptors, making it useful in the development of pharmaceuticals and as a tool in biochemical research.

In industry: The compound's unique properties enable its use in materials science, particularly in the design of polymers and advanced materials with specific electronic or photonic properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic nucleotide structures, allowing it to inhibit or modulate enzyme activity. The ethyl and nicotinamide groups enhance its binding affinity and selectivity towards specific targets, influencing pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar compounds: Structurally related compounds include other thienopyrimidine derivatives and nicotinamide analogs. Examples are N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide and 2-methoxy-5-nitronicotinamide.

Uniqueness: What sets N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide apart is the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity

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